molecular formula C22H22FN5O2S B2966709 5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-29-5

5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2966709
CAS No.: 868220-29-5
M. Wt: 439.51
InChI Key: POLUYTDERRYASW-UHFFFAOYSA-N
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Description

The compound is a triazole-pyrimidine hybrid . It’s part of a series of compounds that have been studied for their neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The compound is part of a series of triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed and synthesized . The chemical reactions involved in the synthesis of these compounds are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : The compound's derivatives have been studied for their antimicrobial effects. For instance, derivatives such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole demonstrated good or moderate activities against various microorganisms, indicating the potential utility of this compound's derivatives in antimicrobial applications (Bektaş et al., 2007).

  • Anti-inflammatory and Analgesic Agents : Some derivatives of the compound have been synthesized and tested for their anti-inflammatory and analgesic properties. For example, a study synthesized novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Antifungal and Antibacterial Agents : The structure of 5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol and its derivatives have been explored for the synthesis of new molecules with potential antifungal and antibacterial properties. For instance, a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine demonstrated antimicrobial activity against a broad spectrum of bacteria and fungi, suggesting their applicability as antimicrobial agents (Patel et al., 2012).

  • Anticancer Activities : The compound's derivatives have been evaluated for their anticancer activities through molecular docking studies, which indicated potential efficacy against EGFR inhibitors. These studies suggest the relevance of this compound derivatives in the development of anticancer drugs (Karayel, 2021).

  • Neuroprotective Effects : The neuroprotective potential of cinnamide derivatives, including those structurally related to the compound , has been explored. These derivatives displayed effective activities against neurotoxicity in PC12 cells and showed a protective effect on cerebral infarction, highlighting their potential in treating neurodegenerative diseases (Zhong et al., 2018).

Properties

IUPAC Name

5-[(4-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c1-30-18-8-6-17(7-9-18)26-10-12-27(13-11-26)19(15-2-4-16(23)5-3-15)20-21(29)28-22(31-20)24-14-25-28/h2-9,14,19,29H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLUYTDERRYASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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